4-{(Z)-[6-oxo-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate
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Overview
Description
4-{(Z)-[6-oxo-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur.
Preparation Methods
The synthesis of 4-{(Z)-[6-oxo-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyridine derivatives with thiazole and triazole intermediates under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
4-{(Z)-[6-oxo-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted derivatives of the original compound .
Scientific Research Applications
4-{(Z)-[6-oxo-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 4-{(Z)-[6-oxo-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-{(Z)-[6-oxo-2-(pyridin-4-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate can be compared with other similar compounds, such as:
Levamisole: An anthelmintic drug with a similar thiazole structure.
Acivicin: An anticancer drug with a similar isoxazole structure.
Pyrrolidine derivatives: Compounds with a five-membered nitrogen-containing ring, used in various medicinal applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H12N4O3S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
[4-[(Z)-(6-oxo-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C18H12N4O3S/c1-11(23)25-14-4-2-12(3-5-14)10-15-17(24)22-18(26-15)20-16(21-22)13-6-8-19-9-7-13/h2-10H,1H3/b15-10- |
InChI Key |
GRSKVAZIFBMORE-GDNBJRDFSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2 |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2 |
Origin of Product |
United States |
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